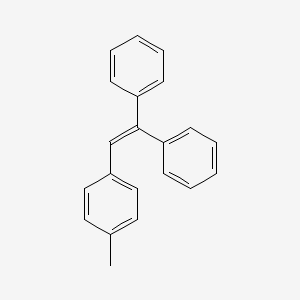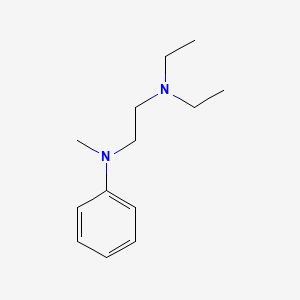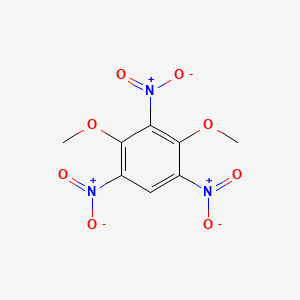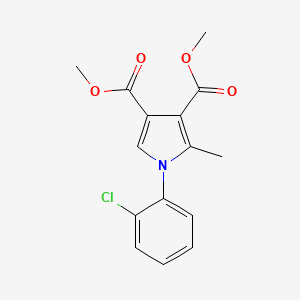
2-(1-Methoxyethyl)-N,N,N-trimethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide is a quaternary ammonium compound with a thietane ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of the thietane ring and the quaternary ammonium group imparts distinct reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable dithiol with an alkylating agent can lead to the formation of the thietane ring.
Quaternization: The introduction of the quaternary ammonium group is achieved by reacting the thietane derivative with a methylating agent such as methyl iodide. This step results in the formation of the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to yield thietane derivatives with lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides, thiolates, and amines can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thietane derivatives, and reduced thietane compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thietane derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.
Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide involves its interaction with molecular targets through its quaternary ammonium group and thietane ring. The quaternary ammonium group can interact with negatively charged sites on biomolecules, while the thietane ring can undergo chemical transformations that modulate its activity. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium chloride
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium bromide
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium sulfate
Uniqueness
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and biological activity. The iodide ion can also participate in specific interactions that are not possible with other halides or sulfate.
Eigenschaften
CAS-Nummer |
17346-39-3 |
|---|---|
Molekularformel |
C9H20INO3S |
Molekulargewicht |
349.23 g/mol |
IUPAC-Name |
[2-(1-methoxyethyl)-1,1-dioxothietan-3-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20NO3S.HI/c1-7(13-5)9-8(10(2,3)4)6-14(9,11)12;/h7-9H,6H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KOXWFNZWQYSIAP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1C(CS1(=O)=O)[N+](C)(C)C)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)




methanone](/img/structure/B11941647.png)


![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)
